REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:11]=[CH:10][C:9]([Cl:12])=[C:8]2[C:3]=1[CH2:4][CH2:5][NH:6][C:7]2=[O:13].[Br:14]N1C(=O)CCC1=O>S(=O)(=O)(O)O>[Br:14][C:10]1[C:9]([Cl:12])=[C:8]2[C:3]([CH2:4][CH2:5][NH:6][C:7]2=[O:13])=[C:2]([Cl:1])[CH:11]=1
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
ClC1=C2CCNC(C2=C(C=C1)Cl)=O
|
Name
|
|
Quantity
|
49.7 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
BrN1C(CCC1=O)=O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at 60° C. for 1 hour more
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
the mixture was poured onto ice water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×500 mL)
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with saturated aqueous sodium chloride solution (800 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
STIRRING
|
Details
|
The residue was stirred in ethyl acetate (40 mL)
|
Type
|
FILTRATION
|
Details
|
petroleum ether (20 mL), and the resulting solids collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C2CCNC(C2=C1Cl)=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |